molecular formula C13H17NO3 B1372601 3-[2-(Morpholin-4-yl)phenyl]propanoic acid CAS No. 933736-96-0

3-[2-(Morpholin-4-yl)phenyl]propanoic acid

Cat. No. B1372601
M. Wt: 235.28 g/mol
InChI Key: HGJPWNIWHQPMPY-UHFFFAOYSA-N
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Description

“3-[2-(Morpholin-4-yl)phenyl]propanoic acid” is a chemical compound with a molecular formula of C13H17NO3 . It is also known by the name MPAA or Morpropanolic acid. This compound is widely used in scientific experiments and research, with potential applications in various fields of research and industry.

Scientific Research Applications

1. Chemical Synthesis and Crystallography

3-[2-(Morpholin-4-yl)phenyl]propanoic acid and its derivatives have been extensively studied for their chemical structure and potential in synthesizing biologically active compounds. For instance, one study highlighted its role as an intermediate in the synthesis of heterocyclic compounds, revealing its conformation and stabilization through various hydrogen bonds in its crystal structure (Mazur, Pitucha, & Rzączyńska, 2007).

2. Biochemical Synthesis and Activity

The compound has been utilized in the synthesis of antidepressants and other biologically active molecules. For example, its derivative, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, demonstrated antidepressant activities in preclinical tests, suggesting its potential for further investigation in this domain (Yuan, 2012).

3. Asymmetric Synthesis

The chiral synthesis of derivatives, such as (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, has been reported, highlighting the compound's utility in producing potential norepinephrine reuptake inhibitors. This emphasizes its role in asymmetric synthesis pathways leading to clinically relevant molecules (Prabhakaran, Majo, Mann, & Kumar, 2004).

4. Material Science and Catalysis

In the field of material science and catalysis, studies have been conducted on the enantioselective reduction of morpholin-4-yl-1-phenyl-1-propanone, showcasing the compound's relevance in understanding reaction mechanisms and developing new catalysts (Jian, 2005).

5. Drug Development and Clinical Research

Derivatives of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid have been explored in drug development, particularly for the treatment of conditions like idiopathic pulmonary fibrosis. The structural modifications and biological evaluation of these derivatives underline the compound's significance in medicinal chemistry (Procopiou et al., 2018).

properties

IUPAC Name

3-(2-morpholin-4-ylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(16)6-5-11-3-1-2-4-12(11)14-7-9-17-10-8-14/h1-4H,5-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJPWNIWHQPMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401282306
Record name 2-(4-Morpholinyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401282306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Morpholin-4-yl)phenyl]propanoic acid

CAS RN

933736-96-0
Record name 2-(4-Morpholinyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933736-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401282306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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